4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a tetrahydronaphthalene core substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the hydrogenation of naphthalene derivatives to form the tetrahydronaphthalene core
Hydrogenation: Naphthalene is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form 5,6,7,8-tetrahydronaphthalene.
Esterification: The tetrahydronaphthalene is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to introduce the methoxycarbonyl group.
Oxidation: Finally, the compound is oxidized using reagents such as potassium permanganate (KMnO₄) to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and esterification processes, and large-scale oxidation setups to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
4-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving carboxylic acids.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its stable structure.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid depends on its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial in biochemical pathways. The methoxycarbonyl group can undergo hydrolysis to release methanol and carboxylic acid, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)benzoic acid: Similar structure but lacks the tetrahydronaphthalene core.
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Similar core structure but lacks the methoxycarbonyl group.
Uniqueness
4-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the combination of the tetrahydronaphthalene core with both methoxycarbonyl and carboxylic acid groups. This combination provides a unique set of chemical properties, making it versatile for various applications in synthesis and research.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2770501-32-9 |
---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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